

# Application Note: Standardization of Sodium Thiosulfate using Potassium Iodate

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## Compound of Interest

Compound Name: *potassium;iodic acid;iodate*

Cat. No.: *B7884982*

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## Introduction & Mechanistic Causality

Sodium thiosulfate (

) is the cornerstone titrant for iodometric analysis, widely utilized in pharmaceutical assays, environmental monitoring, and drug development. However, sodium thiosulfate cannot serve as a primary standard. It is highly efflorescent and inherently unstable; its concentration degrades rapidly due to oxygen exposure, acid-catalyzed disproportionation, and consumption by thiobacteria [1].

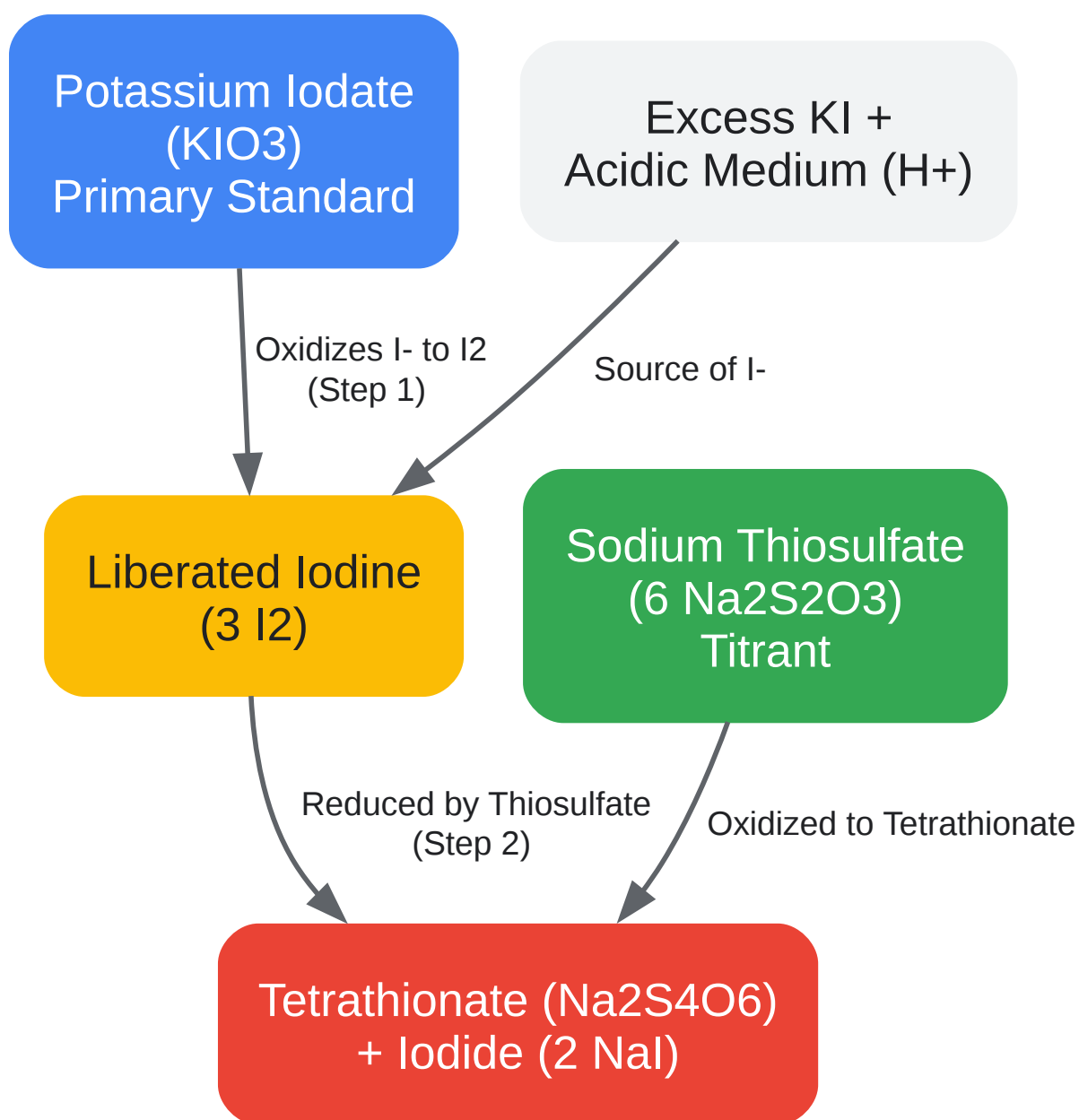
To ensure analytical accuracy, thiosulfate solutions must be rigorously standardized against a highly stable, non-hygroscopic primary standard. Potassium iodate (

) is the universally accepted standard for this purpose, offering exceptional purity and stoichiometric reliability [1, 2].

The standardization process is a self-validating, two-step indirect redox titration:

- **Quantitative Liberation of Iodine:** In an acidic medium, potassium iodate acts as a strong oxidizing agent, reacting with an excess of potassium iodide (

- ) to liberate a precise, stoichiometric amount of elemental iodine (
- ).
- Redox Titration: The liberated iodine is subsequently titrated with the unstandardized sodium thiosulfate solution. Thiosulfate reduces the iodine back to iodide ions while being oxidized to tetrathionate (
- ).



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Mechanistic pathway of the two-step redox reaction for thiosulfate standardization.

## Reagents and Quantitative Specifications

To ensure a self-validating system, the precise stoichiometry of the reagents must be maintained. One mole of

yields three moles of

, which in turn oxidizes six moles of

Reagent / Material	Chemical Formula	Required Mass/Volume for 0.1 N Solution	Function / Causality
Sodium Thiosulfate Pentahydrate		24.8 g per 1000 mL	Unstandardized titrant.
Potassium Iodate		3.567 g per 1000 mL	Primary standard; provides exact equivalent of
Sodium Carbonate		~0.2 g per 1000 mL	Stabilizer; raises pH to ~9 to prevent bacterial/acid degradation.
Potassium Iodide		~2.0 g per titration	Source of iodide ions to be oxidized. Must be iodate-free.
Sulfuric Acid	(1 M)	5.0 mL per titration	Acidic medium required to drive the oxidation of iodide.
Soluble Starch		1% (w/v) solution	Endpoint indicator; forms deep blue-black complex with

## Experimental Protocol

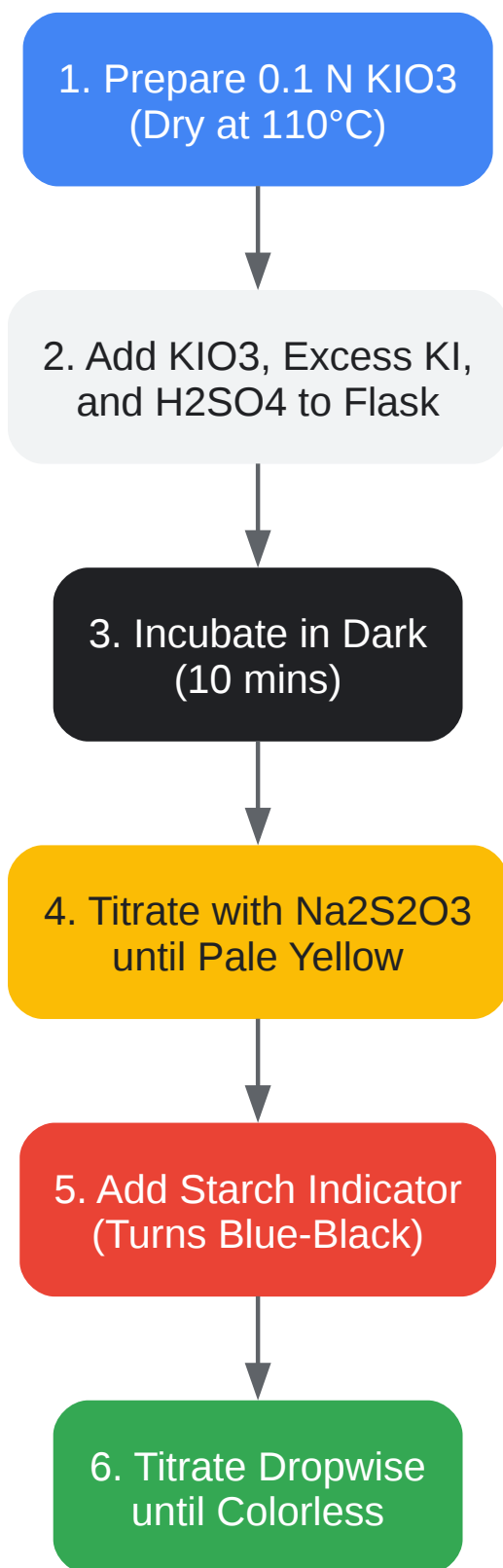
### Phase 1: Reagent Preparation & Stabilization

- Preparation of 0.1 N Sodium Thiosulfate: Boil 1000 mL of distilled water for 5 minutes to expel dissolved and destroy thiobacteria, then cool to room temperature [2]. Dissolve 24.8 g of and 0.2 g of in the water. Transfer to a tightly stoppered Teflon or dark plastic container to prevent photochemical degradation [2].
- Preparation of 0.1 N Potassium Iodate: Dry pure powder at 110°C for 2 hours to achieve constant weight. Accurately weigh exactly 3.567 g of the dried powder, dissolve in deionized water, and dilute to exactly 1000 mL in a volumetric flask[1].
- Preparation of Starch Indicator: Triturate 1.0 g of soluble starch with 5 mL of cold water to form a paste. Pour this paste slowly into 100 mL of boiling water with constant stirring until the solution is translucent. Note: Starch solutions degrade rapidly and must be prepared fresh daily.

### Phase 2: Iodometric Titration Workflow

- Pipette exactly 25.0 mL of the 0.1 N primary standard into a 250 mL Erlenmeyer flask.
- Add 2.0 g of crystals and swirl gently until completely dissolved.
- Add 5.0 mL of 1 M . The solution will immediately turn dark brown due to the liberation of iodine.
- Incubation: Stopper the flask and place it in a dark cabinet for exactly 10 minutes.

- **Primary Titration:** Titrate the liberated iodine with the unstandardized solution from a burette. Swirl constantly until the dark brown color fades to a pale straw-yellow.
- **Indicator Addition:** Add 2.0 mL of the 1% starch indicator. The solution will immediately turn a deep blue-black.
- **Endpoint Determination:** Continue titrating dropwise. The endpoint is reached when the blue-black color completely disappears, leaving a perfectly colorless solution. Record the final volume.



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Step-by-step experimental workflow for iodometric titration and endpoint detection.

## System Validation & Causality of Critical Parameters

To ensure the protocol acts as a self-validating system, researchers must strictly adhere to the following mechanistic constraints:

- Why incubate in the dark? The reaction between iodate and iodide is not instantaneous. It requires a 10-minute incubation to reach quantitative completion. However, light acts as a catalyst for the oxidation of iodide ions by atmospheric oxygen ( ). Exposure to ambient UV light will artificially inflate the iodine concentration, leading to a falsely low calculated normality for the thiosulfate [2].
- Why add starch only at the pale yellow stage? Starch must never be added at the beginning of the titration. If starch is introduced when the iodine concentration is high, it forms a highly stable, water-insoluble complex with iodine. This complex reacts extremely slowly with thiosulfate, resulting in a sluggish color change and severe over-titration errors [1].
- Why add Sodium Carbonate ( )? Thiosulfate is thermodynamically unstable in acidic environments, disproportionating into elemental sulfur and sulfur dioxide ( ). By adding , the solution is buffered to a pH of ~9.0, which completely halts acid-catalyzed degradation and creates a hostile environment for thiobacteria [1, 2].

## Data Analysis and Calculations

The exact normality of the sodium thiosulfate solution (

) is calculated using the volumetric equivalence formula:

Where:

- = Normality of the standard solution (e.g., 0.1000 N)

- = Volume of the solution pipetted (25.0 mL)
- = Volume of consumed during titration (mL)

## Example Data Synthesis

Trial	Volume of 0.1 N ( )	Initial Burette Reading	Final Burette Reading	Volume of Consumed ( )	Calculated Normality ( )
1	25.0 mL	0.00 mL	24.85 mL	24.85 mL	0.1006 N
2	25.0 mL	24.85 mL	49.75 mL	24.90 mL	0.1004 N
3	25.0 mL	0.00 mL	24.88 mL	24.88 mL	0.1005 N
Average	24.88 mL	0.1005 N			

(Note: The Relative Standard Deviation (RSD) across three trials should be to validate the precision of the assay).

## References

- Tanaka, Tatsuhiko, et al. "Stability of Sodium Thiosulfate Solution and Constant-Current Coulometric Iodometric Titration of Potassium Iodate." BUNSEKI KAGAKU 56, no. 5 (2007): 327–332. URL:[[Link](#)]
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